(2S,4S)-2-methylpiperidin-4-ol
CAS No.: 89451-58-1
Cat. No.: VC8149022
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89451-58-1 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | (2S,4S)-2-methylpiperidin-4-ol |
| Standard InChI | InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
| Standard InChI Key | DSVHVLZINDRYQA-WDSKDSINSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](CCN1)O |
| SMILES | CC1CC(CCN1)O |
| Canonical SMILES | CC1CC(CCN1)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
(2S,4S)-2-Methylpiperidin-4-ol belongs to the piperidine family, a six-membered heterocyclic amine. The (2S,4S) configuration denotes the spatial arrangement of the methyl and hydroxyl groups at positions 2 and 4, respectively, on the piperidine ring. This stereochemistry is pivotal for its interactions in chiral environments, such as enzyme active sites . The compound’s IUPAC name is (2S,4S)-2-methylpiperidin-4-ol, and its SMILES representation is , reflecting the absolute configurations at C2 and C4.
Physicochemical Characteristics
The compound exhibits a polar surface area (PSA) of 29.46 Ų, indicative of moderate hydrogen-bonding capacity, and a calculated LogP of 2.36, suggesting favorable membrane permeability . Its hydrochloride salt (CAS: 103539-63-5) has a molecular weight of 151.63 g/mol and a density of 1.18 g/cm³, enhancing its solubility in polar solvents like water and ethanol. Table 1 summarizes key physicochemical data.
Table 1: Physicochemical Properties of (2S,4S)-2-Methylpiperidin-4-ol and Its Hydrochloride Salt
| Property | (2S,4S)-2-Methylpiperidin-4-ol | Hydrochloride Salt |
|---|---|---|
| CAS Number | 89451-58-1 | 103539-63-5 |
| Molecular Formula | ||
| Molecular Weight (g/mol) | 115.17 | 151.63 |
| PSA (Ų) | 29.46 | 29.46 |
| LogP | 2.36 | 1.85 |
| Melting Point | Not reported | 198–202°C (dec.) |
Synthesis and Stereochemical Control
Diastereoselective Synthesis via β-Enaminoesters
A landmark synthesis route, described by , utilizes β-enaminoesters derived from (R)-(-)-2-phenylglycinol. The process begins with the formation of a zwitterionic bicyclic lactam intermediate through an intramolecular Corey–Chaykovsky cyclization. This reaction installs two stereogenic centers with >95% diastereoselectivity, facilitated by the chiral auxiliary’s steric and electronic effects. Subsequent debenzylation and Boc protection yield the (2S,4S)-configured piperidine core .
Alternative Routes via Piperidine Carboxylates
Patent literature discloses a method for synthesizing ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, a precursor to (2S,4S)-2-methylpiperidin-4-ol. Trans-4-methylpiperidine-2-carboxylic acid hydrochloride undergoes esterification with thionyl chloride (SOCl₂) and ethanol, followed by catalytic hydrogenation to reduce the ester to the alcohol. This route achieves a 78% yield with >99% enantiomeric excess (ee) when using chiral palladium catalysts .
Biological and Medicinal Applications
Acetylcholinesterase Inhibition
(2S,4S)-2-Methylpiperidin-4-ol derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease therapy. In , 2S-methyl-4S-piperidine analogues of donepezil exhibited IC₅₀ values of 1.01 μM, demonstrating that the (2S,4S) configuration enhances binding to the AChE gorge compared to 2R isomers (IC₅₀ > 10 μM). The methyl group at C2 stabilizes hydrophobic interactions with Trp286, while the C4 hydroxyl forms hydrogen bonds with Glu202 .
Table 2: AChE Inhibitory Activity of (2S,4S)-2-Methylpiperidine Analogues
| Compound | IC₅₀ (μM) | Stereochemistry |
|---|---|---|
| Donepezil | 0.037 | - |
| 2S-Methyl-4S-analogue | 1.01 | (2S,4S) |
| 2R-Methyl-4S-analogue | >10 | (2R,4S) |
Chiral Building Block in Drug Synthesis
The compound’s rigid piperidine scaffold and stereochemical purity make it a valuable intermediate for antitumor and antiviral agents. For instance, its incorporation into argatroban monohydrate, a thrombin inhibitor, improves pharmacokinetic profiles by reducing off-target interactions .
Stability and Degradation Pathways
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of the hydrochloride salt reveals decomposition onset at 198°C, with mass loss attributed to HCl liberation and subsequent piperidine ring degradation. In solution, the free base is susceptible to oxidation at the C4 hydroxyl, forming a ketone derivative. Stabilization via N-Boc protection or storage under inert atmosphere is recommended .
Hydrolytic Degradation
Under acidic conditions (pH < 3), the compound undergoes ring-opening via C-N bond cleavage, yielding linear amino alcohols. Neutral or basic conditions favor epimerization at C2, reducing enantiomeric purity over time.
Industrial and Regulatory Considerations
Scalable Synthesis Protocols
Large-scale production employs continuous-flow reactors to enhance diastereoselectivity and yield. For example, a pilot-scale process described in achieves 85% yield using a packed-bed reactor with immobilized chiral catalysts, reducing waste generation by 40% compared to batch methods.
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